molecular formula C20H22N6 B5581766 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5581766
M. Wt: 346.4 g/mol
InChI Key: GIHJVICBPUDCGN-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H22N6 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.19059473 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A notable application of pyrazolo[1,5-a]pyrimidine derivatives is in synthetic chemistry, where these compounds are synthesized for their potential use in various biological and chemical studies. For instance, a study by Kaping, Helissey, and Vishwakarma (2020) developed a simple and efficient synthesis method for substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound. This method highlights the compound's role in facilitating the development of new chemical entities with potential therapeutic applications (Kaping et al., 2020).

Antitumor and Antimicrobial Activities

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in antitumor and antimicrobial research. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, leading to bipyrazoles and pyrazolylisoxazoles, which demonstrated inhibitory effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. This study suggests the compound's potential utility in developing new antitumor agents (Riyadh, 2011).

Anti-Inflammatory and Antimicrobial Agents

The search for new anti-inflammatory and antimicrobial agents has also led to the exploration of pyrazolo[1,5-a]pyrimidine derivatives. Aggarwal et al. (2014) synthesized a series of derivatives showing promising anti-inflammatory activity and significant antimicrobial efficacy against various bacteria and fungi, indicating the compound's potential in developing new therapeutic agents for treating inflammation and infections (Aggarwal et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, pyrazolo[1,5-a]pyrimidine derivatives have found use in materials science, particularly in corrosion inhibition. Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating the compound's efficiency as a corrosion inhibitor. This application is critical for protecting industrial materials and infrastructure from corrosion-related damage (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target they interact with. Many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of new drugs based on its structure. Given the broad range of activities shown by pyrazole derivatives, there is potential for the development of novel therapeutics .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-13-14(2)24-26-19(21-11-17-12-22-25(4)15(17)3)10-18(23-20(13)26)16-8-6-5-7-9-16/h5-10,12,21H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHJVICBPUDCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1C)NCC3=C(N(N=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.